3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid
Overview
Description
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO6 and a molecular weight of 213.14 g/mol . This compound is known for its role as a starting monomer in the synthesis of various conductive and electroactive polymers . It is characterized by the presence of an ethylenedioxy bridge and two carboxylic acid groups attached to a pyrrole ring, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylenedioxypyrrole with suitable carboxylating agents to introduce the carboxylic acid groups at the 2 and 5 positions of the pyrrole ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production . The industrial synthesis also focuses on minimizing by-products and ensuring the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethylenedioxy bridge and carboxylic acid groups allow the compound to interact with different molecular targets and pathways . For instance, in polymerization reactions, the compound can form stable and conductive polymers through oxidative coupling or other polymerization mechanisms .
Comparison with Similar Compounds
3,4-Propylenedioxypyrrole-2,5-dicarboxylic acid: This compound has a similar structure but with a propylenedioxy bridge instead of an ethylenedioxy bridge.
3,4-Methylenedioxypyrrole-2,5-dicarboxylic acid: Another similar compound with a methylenedioxy bridge.
Uniqueness: 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid is unique due to its specific ethylenedioxy bridge, which imparts distinct electronic properties and reactivity compared to its analogs . This uniqueness makes it particularly valuable in the synthesis of highly conductive and stable polymers .
Properties
IUPAC Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c10-7(11)3-5-6(15-2-1-14-5)4(9-3)8(12)13/h9H,1-2H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKLTUYFKHGLDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(NC(=C2O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584524 | |
Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169616-13-1 | |
Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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